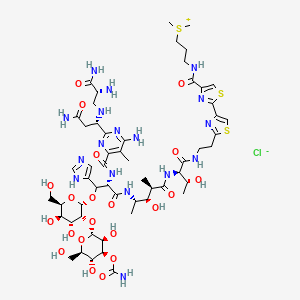

Bleomycin (hydrochloride)

Description

BenchChem offers high-quality Bleomycin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bleomycin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[2-[2-[2-[[(2R,3R)-2-[[(2R,3R,4S)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3R,4R,5R,6R)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODDZCXQPQPRES-PATWWPTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@@H](C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84ClN17O21S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Bleomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical chemical properties and stability profile of bleomycin hydrochloride. As a potent glycopeptide antibiotic widely employed in cancer chemotherapy and as a vital tool in fibrosis research, a thorough understanding of its molecular characteristics and behavior under various conditions is paramount for ensuring its efficacy, safety, and the integrity of experimental outcomes. This document moves beyond a simple recitation of facts to provide a deeper, field-tested perspective on the causality behind its chemical reactivity and the best practices for its handling and use.

Core Chemical Identity of Bleomycin Hydrochloride

Bleomycin is not a single molecular entity but a complex mixture of structurally related glycopeptide antibiotics produced by the bacterium Streptomyces verticillus. The clinically and scientifically utilized form, bleomycin hydrochloride, is the salt of this mixture.

The primary active components of this mixture are Bleomycin A2 and Bleomycin B2, which together typically constitute at least 85% of the total content.[1] Minor fractions include bleomycin A5, B4, and demethylbleomycin A2, among others. The relative proportions of these components can influence the overall biological activity and toxicological profile of a given batch.

Molecular Structure and Composition

The fundamental structure of bleomycins consists of several key domains:

-

A Metal-Binding Region: This domain, comprising pyrimidine and imidazole moieties, is crucial for the molecule's biological activity. It chelates divalent metal ions, most notably iron (Fe(II)), which is a prerequisite for its DNA-cleaving action.

-

A DNA-Binding Region: This region includes a bithiazole moiety that intercalates into the DNA double helix, providing specificity for guanine-cytosine rich sequences.

-

A Carbohydrate Moiety: This sugar portion of the molecule enhances its solubility in aqueous solutions.

-

A Variable C-Terminal Amine Group: The structural diversity among the different bleomycin fractions arises from variations in this terminal amine substituent.

The molecular formulas and weights of the main components are summarized below:

| Component | Molecular Formula | Relative Molecular Mass ( g/mol ) |

| Bleomycin A2 Hydrochloride | C₅₅H₈₄N₁₇O₂₁S₃·HCl | 1452.0 |

| Bleomycin B2 Hydrochloride | C₅₅H₈₄N₂₀O₂₁S₂·HCl | 1461.0 |

Data sourced from PubChem and other chemical databases.[1][2]

Physicochemical Properties

Bleomycin hydrochloride typically presents as a white to yellowish-white lyophilized powder.[1] Its solubility profile is a critical consideration for its preparation and administration:

| Solvent | Solubility |

| Water | Freely soluble |

| Methanol | Freely soluble |

| Ethanol | Slightly soluble |

| Acetone | Practically insoluble |

| Ether | Practically insoluble |

Solubility data from The International Pharmacopoeia.[1]

A 5.0 mg/mL solution of bleomycin hydrochloride in water typically exhibits a pH in the range of 4.5 to 6.0.[1]

The Mechanism of Action: A Chemist's Perspective

The cytotoxic effects of bleomycin are intrinsically linked to its chemical properties and its interaction with physiological metal ions and oxygen. The process can be conceptualized as the formation of a pseudoenzyme that generates highly reactive species to inflict damage on DNA.

The process begins with the chelation of ferrous iron (Fe²⁺) by the metal-binding domain of bleomycin. This bleomycin-Fe(II) complex then binds to molecular oxygen, leading to the formation of an activated bleomycin species, a transient bleomycin-Fe(III)-peroxide complex. This activated complex is a potent oxidizing agent, capable of generating reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, in close proximity to the DNA backbone. The bithiazole portion of bleomycin facilitates this process by intercalating into DNA, preferentially at guanine-cytosine (G-C) rich sequences. The generated ROS then attack the deoxyribose backbone of the DNA, leading to both single- and double-strand breaks. This accumulation of DNA damage ultimately triggers cell cycle arrest and apoptosis.

Stability Profile of Bleomycin Hydrochloride

The stability of bleomycin hydrochloride is a critical parameter that can be influenced by a variety of factors. Degradation of the molecule can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.

Temperature and pH

Bleomycin is a glycopeptide and is susceptible to hydrolytic cleavage, a process that is accelerated by high temperatures and extremes in pH.[1] Studies have shown that bleomycin exhibits maximum stability in the pH range of 4 to 5. The rate of degradation increases significantly at higher temperatures. For instance, at 130°C, the half-life of degradation for bleomycin A2 and B2 is approximately 13 and 19 minutes, respectively.[2]

Photostability

Bleomycin is photosensitive and can be degraded upon exposure to light, particularly in the 300-350 nm or UV regions. This photoreactivity is observed for both the free antibiotic and its metal complexes. Importantly, photoexposure can alter the pattern of DNA cleavage, highlighting the need to protect bleomycin solutions from light.

Solvent and Formulation Effects

The choice of solvent for reconstitution and dilution is a critical determinant of bleomycin stability.

-

Recommended Diluents: Sterile Water for Injection, 0.9% Sodium Chloride for Injection, and Sterile Bacteriostatic Water for Injection are suitable diluents.

-

Incompatible Diluents: Dextrose-containing solutions (e.g., 5% Dextrose Injection) should not be used. Studies have demonstrated a significant loss of bleomycin A2 and B2 potency when reconstituted in dextrose solutions. This is likely due to the formation of Schiff base-type adducts between the amine groups of bleomycin and the aldehyde group of dextrose.

Degradation Pathways

The primary degradation pathways for bleomycin include:

-

Hydrolysis: As a glycopeptide, bleomycin is susceptible to the cleavage of its glycosidic and peptide bonds, particularly under harsh pH and temperature conditions.

-

Oxidation: The metal-binding region of bleomycin can participate in redox reactions that may lead to oxidative degradation of the molecule itself, in addition to its intended target, DNA.

-

Adduct Formation: As noted with dextrose, the reactive amine groups in the bleomycin structure can form adducts with other molecules, leading to a loss of activity.

Practical Guidance: Handling, Storage, and Reconstitution

Adherence to proper handling and storage procedures is essential to maintain the integrity and activity of bleomycin hydrochloride.

Storage of Lyophilized Powder

The unopened vials of lyophilized bleomycin hydrochloride powder should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.

Reconstitution Protocol

-

Select an Appropriate Diluent: Use Sterile Water for Injection, 0.9% Sodium Chloride for Injection, or Sterile Bacteriostatic Water for Injection.

-

Determine the Volume of Diluent:

-

For a 15-unit vial, reconstitute with 1 to 5 mL of diluent.

-

For a 30-unit vial, reconstitute with 2 to 10 mL of diluent.

-

-

Gently Swirl to Dissolve: Avoid vigorous shaking to prevent foaming. The resulting solution should be clear and colorless to pale yellow.

-

Inspect for Particulate Matter: Visually inspect the reconstituted solution for any particulate matter or discoloration before administration.

Stability of Reconstituted and Diluted Solutions

The stability of bleomycin solutions is dependent on the storage conditions:

| Solution | Storage Temperature | Stability Duration |

| Reconstituted in 0.9% NaCl | Room Temperature | 24 hours |

| Reconstituted in 0.9% NaCl | 2°C to 8°C | Up to 72 hours |

| Diluted in 0.9% NaCl | 25°C | 48 hours |

Data compiled from various product monographs and stability studies.

Experimental Workflow: Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the active bleomycin components and resolving them from potential degradation products.

Chromatographic Conditions

The following is a representative HPLC method for the analysis of bleomycin:

| Parameter | Specification |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Aqueous buffer (e.g., 0.005 M 1-pentanesulfonic acid at pH 4.3) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Elution | A linear gradient, for example, from 10% to 40% Mobile Phase B over a specified time |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

These parameters are a starting point and may require optimization for specific instrumentation and applications.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is operating correctly. Key parameters to evaluate include:

-

Tailing Factor (Asymmetry): Typically should be ≤ 2.0 for the main bleomycin peaks.

-

Theoretical Plates: A measure of column efficiency.

-

Resolution: The degree of separation between adjacent peaks (e.g., between Bleomycin A2 and B2).

-

Reproducibility: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be ≤ 2.0%.

Data Analysis

The purity of bleomycin and the presence of degradation products are determined by calculating the area percentage of each peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Conclusion

Bleomycin hydrochloride is a chemically complex and sensitive molecule. Its therapeutic and research applications demand a rigorous understanding of its chemical properties and stability. By adhering to the principles of proper storage, handling, and analysis outlined in this guide, researchers and drug development professionals can ensure the integrity of their work and the reliability of their results. The causality-driven approach presented here, grounded in the fundamental chemistry of the molecule, provides a framework for making informed decisions in the laboratory and clinical settings.

References

- The International Pharmacopoeia - Ninth Edition, 2019. Bleomycin hydrochloride.

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 131750191, Bleomycin hydrochloride; [cited 2026 Jan 8]. Available from: [Link]

- Koberda, M., Zieske, P. A., Raghavan, N. V., & Payton, R. J. (1990). Stability of bleomycin sulfate reconstituted in 5% dextrose injection or 0.9% sodium chloride injection stored in glass vials or polyvinyl chloride containers. American journal of hospital pharmacy, 47(11), 2528–2529.

- Douglas, K. T., Ratwatte, H. A., & Thakrar, N. (1983). Photoreactivity of bleomycin and its implications. Bulletin du cancer, 70(5), 372–380.

- Burger, R. M., Peisach, J., & Horwitz, S. B. (1981). Activated bleomycin. A transient complex of drug, iron, and oxygen that degrades DNA. The Journal of biological chemistry, 256(22), 11636–11644.

- Aszalos, A., Crawford, J., & Shuin, T. (1981). High-performance liquid chromatographic determination of components of bleomycin preparations. Journal of pharmaceutical sciences, 70(8), 878–880.

- Vial, E., El-Kateb, N., Gauthier-Jubenot, C., et al. (2014). Stability of an extemporaneously prepared bleomycin-lidocaine-epinephrine intradermal admixture used in dermatology. Journal of oncology pharmacy practice, 20(5), 341-347.

- Pfizer Inc. (2021).

- Hospira, Inc. (2018).

- Sörensen, J., & Sjöberg, J. (1998). Extensive chemical degradation of bleomycin during attempted labelling with 51-Cr. Nuklearmedizin. Nuclear medicine, 37(8), 291–295.

Sources

Bleomycin-Induced Generation of Reactive Oxygen Species: From Core Mechanism to Therapeutic Implications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, holds a unique position in pharmacology. It is a potent chemotherapeutic agent used in combination regimens for various malignancies, including Hodgkin's lymphoma and testicular cancers.[1] Concurrently, its significant dose-limiting toxicity, most notably pulmonary fibrosis, makes it one of the most widely used agents for inducing experimental fibrosis in animal models.[2][3] At the heart of both its therapeutic efficacy and its pathological consequences lies a single, powerful mechanism: the generation of reactive oxygen species (ROS).

This guide provides a deep dive into the multifaceted process of bleomycin-induced ROS generation. Moving beyond a simple overview, we will dissect the core chemical reactions, trace the propagation of oxidative stress through cellular compartments, and link ROS to definitive downstream biological outcomes. Furthermore, this document serves as a practical resource, offering field-proven methodologies, detailed experimental protocols, and critical insights for researchers investigating this complex phenomenon. Our objective is to equip scientists and drug development professionals with the expert knowledge required to design robust experiments, interpret data accurately, and ultimately harness the intricate redox biology of bleomycin for therapeutic innovation.

Part 1: The Core Chemistry of Bleomycin-Mediated ROS Generation

The capacity of bleomycin to generate ROS is not an indirect cellular effect but a direct consequence of its molecular structure and chemical reactivity. The process is contingent on the formation of a transient, highly reactive metallo-drug complex.

The Bleomycin-Metal Complex: Bleomycin's structure features two key functional regions: a metal-binding domain and a DNA-binding domain (a bithiazole tail).[2] The mechanism is initiated when bleomycin chelates a redox-active transition metal, with ferrous iron (Fe²⁺) being the most crucial cofactor in a biological context.[4][5] The pyrimidine and imidazole moieties of the drug are instrumental in coordinating the metal ion.[2] This bleomycin-Fe(II) complex can then bind to molecular oxygen (O₂), forming a ternary bleomycin-Fe(II)-O₂ complex.

Redox Cycling and Radical Formation: Once formed, this ternary complex undergoes a series of redox reactions. The bound Fe²⁺ is oxidized to ferric iron (Fe³⁺), while concomitantly reducing O₂ to produce highly reactive superoxide (O₂•⁻) and hydroxyl (•OH) radicals.[2][6] This process is analogous to the Fenton and Haber-Weiss reactions, where iron catalyzes the formation of potent oxidants from less reactive oxygen species.[2] The resulting "activated bleomycin" complex, now containing Fe³⁺ and the generated radicals, is primed for its cytotoxic action. This direct, chemical generation of ROS is the foundational event that triggers all subsequent biological effects.

The critical role of iron is underscored by experimental evidence showing that the iron chelator deferoxamine can mitigate bleomycin-induced injury, while the addition of Fe²⁺ (but not Fe³⁺) can augment its DNA-damaging effects.[2][5]

Caption: Interplay of cellular ROS sources after bleomycin exposure.

Part 3: Pathophysiological Consequences of Bleomycin-Induced ROS

The surge of intracellular and extracellular ROS triggers a cascade of events that account for both the anti-neoplastic and toxic effects of bleomycin.

-

Genotoxicity and Cytotoxicity: The primary anti-cancer mechanism involves the activated bleomycin complex binding to DNA, particularly at guanosine-cytosine-rich regions, and inducing single- and double-strand breaks through oxidative damage to the deoxyribose backbone. [1][7]This irreparable DNA damage leads to cell cycle arrest, primarily in the G2 phase, and ultimately triggers apoptosis. [1]

-

Activation of Signaling Pathways: ROS are potent signaling molecules. Bleomycin-induced ROS can serve as an upstream regulator of pro-fibrotic and pro-survival pathways, including the PI3K/Akt pathway. [8]Activation of Akt can, in turn, promote the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are implicated in tissue remodeling and fibrosis. [8]

-

Induction of Apoptosis and Senescence: Beyond direct DNA damage, the overwhelming oxidative stress can independently trigger apoptosis in susceptible cells like pulmonary endothelium and epithelium. [9][10]This occurs through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. [9]In other contexts, ROS can push cells into a state of permanent cell cycle arrest known as cellular senescence, which contributes to the drug's side effects. [6]

-

Inflammation and Fibrosis: In tissues with low levels of the bleomycin-inactivating enzyme bleomycin hydrolase, such as the lungs, the initial ROS-mediated cell injury and death initiates a powerful inflammatory response. [2]This is followed by a wound-healing process that becomes dysregulated, leading to the excessive deposition of collagen and other extracellular matrix components by myofibroblasts, culminating in fibrosis. [11]

Caption: ROS as an upstream regulator of the PI3K/Akt/HIF-1α pathway.

Part 4: A Practical Guide to Measuring Bleomycin-Induced ROS

Accurately detecting and quantifying ROS is fundamental to studying bleomycin's mechanism but is fraught with challenges due to the high reactivity and short half-life of these species. [12]Careful experimental design and probe selection are paramount.

Data Presentation: Comparison of Common ROS Probes

| Probe Name | Full Name | Target Species | Detection Method | Advantages | Limitations & Considerations |

| H₂DCFDA | 2',7'-Dichlorodihydro-fluorescein Diacetate | Primarily H₂O₂, hydroxyl radicals, peroxynitrite | Fluorescence | Widely used, high signal output | Not specific to one ROS, can be auto-oxidized, prone to light-induced artifacts. [13] |

| DHE | Dihydroethidine | Superoxide (O₂•⁻) | Fluorescence | Relatively specific for superoxide | Product (2-OH-E+) requires HPLC for specific detection; ethidium can intercalate DNA, confounding results. |

| MitoSOX Red | - | Mitochondrial Superoxide | Fluorescence | Specifically targets mitochondria | Can be oxidized by species other than superoxide; potential for artifacts if membrane potential is lost. |

| Amplex Red | 10-acetyl-3,7-dihydr-oxyphenoxazine | Extracellular H₂O₂ | Fluorescence | Highly sensitive and specific for H₂O₂ when used with HRP | Requires horseradish peroxidase (HRP); measures extracellular ROS primarily. |

Experimental Protocol: In Vitro Intracellular ROS Detection

This protocol details the use of H₂DCFDA to measure general intracellular oxidative stress in cultured cells following bleomycin treatment.

Objective: To quantify changes in intracellular ROS levels in response to bleomycin.

Materials:

-

Cell line of interest (e.g., A549 lung epithelial cells, MRC-5 lung fibroblasts)

-

Complete culture medium

-

Bleomycin sulfate

-

H₂DCFDA (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

N-acetylcysteine (NAC) as a positive control scavenger

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation ~488 nm, Emission ~525 nm) or Flow Cytometer

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.

-

Rationale: A sub-confluent monolayer ensures cells are in a healthy, proliferative state and avoids contact inhibition artifacts.

-

Probe Loading:

-

Prepare a fresh working solution of H₂DCFDA at 5-10 µM in warm, serum-free medium. Protect from light.

-

Wash cells once with warm PBS.

-

Add 100 µL of the H₂DCFDA working solution to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Rationale: The diacetate group makes the probe cell-permeable. Intracellular esterases cleave it, trapping the non-fluorescent H₂DCF inside. This loading step must be done in serum-free media as serum esterases can cleave the probe extracellularly.

-

-

Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove excess probe.

-

Treatment Application:

-

Add 100 µL of medium containing the desired concentrations of bleomycin (e.g., 0, 1, 5, 10 mU/mL).

-

For a scavenger control, pre-treat a set of wells with NAC (e.g., 5 mM) for 1 hour before and during bleomycin exposure.

-

Rationale: This establishes a dose-response relationship. The NAC control validates that any observed signal increase is due to ROS, as a general antioxidant should attenuate it. [6]6. Measurement:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes). A kinetic read is ideal.

-

Rationale: ROS production can be rapid and transient. A kinetic measurement captures the peak response, which might be missed with a single endpoint reading.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence of treated wells to the vehicle control (0 mU/mL bleomycin) at each time point.

-

Plot the relative fluorescence units (RFU) or fold change against bleomycin concentration or time.

-

Caption: Experimental workflow for in vitro ROS detection.

Part 5: Key Experimental Models and Strategic Considerations

Choosing the right experimental model is critical for asking relevant questions about bleomycin's activity.

-

In Vitro Models: Cell culture provides a controlled environment to dissect specific molecular pathways.

-

Common Cell Lines: Lung epithelial cells (e.g., A549, MLE-12), fibroblasts (e.g., MRC-5, primary lung fibroblasts), and endothelial cells are frequently used to model events relevant to pulmonary fibrosis. [11][14] * Experimental Design: Key variables include bleomycin concentration (typically in the mU/mL to µg/mL range) and exposure duration (from hours for acute ROS signaling to days for fibrotic marker expression). [14]

-

-

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis: This is the gold-standard preclinical model for studying lung fibrosis. [3][15] * Methodology: A single dose of bleomycin is typically administered to rodents (mice or rats) via intratracheal, intranasal, or oropharyngeal instillation. [3]This route delivers the drug directly to the target organ, initiating a robust inflammatory and fibrotic response.

-

Phases of Injury: The model progresses through an initial inflammatory phase (first 7-10 days) characterized by immune cell infiltration, followed by a fibrotic phase (days 14-28) with extensive collagen deposition. [15] * Causality: This model allows researchers to test the efficacy of potential anti-fibrotic agents by administering them before, during, or after the bleomycin challenge, thus establishing a causal link between a therapeutic target and the disease process.

-

Data Presentation: Key Parameters for the Murine Bleomycin Model

| Parameter | Methodology | Typical Readout/Endpoint | Scientific Rationale |

| Inflammation | Bronchoalveolar Lavage (BAL) Fluid Analysis | Total and differential immune cell counts (neutrophils, macrophages); Total protein concentration. [16] | Quantifies the initial inflammatory response and alveolar-capillary barrier damage. |

| Fibrosis (Histology) | Lung Tissue Sectioning & Staining (H&E, Masson's Trichrome) | Ashcroft Score (semi-quantitative scoring of fibrotic changes). [15] | Provides a visual and graded assessment of the extent and severity of lung architectural distortion and fibrosis. |

| Fibrosis (Biochemical) | Hydroxyproline Assay | Total lung hydroxyproline content (µ g/lung ). [15][16] | Quantifies total collagen deposition, as hydroxyproline is a major and stable component of collagen. Provides a robust quantitative measure of fibrosis. |

| Gene Expression | qRT-PCR from Lung Homogenate | mRNA levels of pro-fibrotic genes (Col1a1, Acta2 [α-SMA], Tgfb1). | Measures the transcriptional activation of key fibrotic pathways at the molecular level. |

Conclusion and Future Directions

The generation of reactive oxygen species is the unifying principle behind bleomycin's dual identity as a life-saving anti-cancer drug and a potent inducer of pulmonary fibrosis. Its ability to form a redox-active complex with iron and oxygen initiates a cascade of direct chemical damage, which is then amplified by cellular systems, leading to a spectrum of pathophysiological outcomes from apoptosis to fibrotic tissue remodeling.

For researchers and drug developers, a thorough understanding of this core mechanism is essential. It informs the design of meaningful in vitro assays, the selection of appropriate in vivo models, and the interpretation of complex datasets. The methodologies and insights provided in this guide serve as a foundation for further investigation.

Future research will likely focus on exploiting this mechanism with greater precision. Can we design strategies to selectively enhance ROS generation within tumor microenvironments while protecting healthy tissues? Can we develop more effective antioxidants or inhibitors of downstream ROS-activated signaling pathways to prevent or treat bleomycin-induced fibrosis? Answering these questions requires a continued, rigorous investigation into the fundamental redox biology of this remarkable and challenging compound.

References

- He, L., et al. (2018). Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment. [Source provided in search results, specific journal name not listed].

- Hay, M. E., et al. (2023). Bleomycin.

- Fang, S., et al. (2021). ROS-mediated lysosomal membrane permeabilization and autophagy inhibition regulate bleomycin-induced cellular senescence. Theranostics.

- Serrano-Mollar, A., et al. (2007). Bleomycin induces ROS that are perpetuated by positive feedback loops...

- Oncology Support Network. (2025). How Does Bleomycin Work? YouTube.

- Gottipolu, S. R., et al. (2016). Role of phospholipase D in bleomycin-induced mitochondrial reactive oxygen species generation, mitochondrial DNA damage, and pulmonary fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology.

- Liu, R.-M., et al. (2010). Phosphatidylinositol-3-Kinase/Akt Regulates Bleomycin-Induced Fibroblast Proliferation and Collagen Production.

- Petering, D. H., et al. (1990). The role of redox-active metals in the mechanism of action of bleomycin. Chemistry-Biology Interactions.

- Puthawala, K., et al. (2007). Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology.

- Long, E. C., et al. (1989). Augmentation of bleomycin-induced DNA damage in intact cells. The Journal of biological chemistry.

- Manoury, B., et al. (2005). The absence of reactive oxygen species production protects mice against bleomycin-induced pulmonary fibrosis.

- Allawzi, A., et al. (2018). Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment.

- Wallach-Dayan, S. B., et al. (2006). Bleomycin initiates apoptosis of lung epithelial cells by ROS but not by Fas/FasL pathway. American Journal of Physiology-Lung Cellular and Molecular Physiology.

- Lee, J.-H., et al. (2022). L-carnosine Attenuates Bleomycin-Induced Oxidative Stress via NFκB Pathway in the Pathogenesis of Pulmonary Fibrosis. Antioxidants.

- Zhang, L., et al. (2018). Nickle(II) ions exacerbate bleomycin-induced pulmonary inflammation and fibrosis by activating the ROS/Akt signaling pathway.

- Kommineni, C., et al. (2014). Pulmonary Fibrosis Inducer, Bleomycin, Causes Redox-Sensitive Activation of Phospholipase D and Cytotoxicity Through Formation of Bioactive Lipid Signal Mediator, Phosphatidic Acid, in Lung Microvascular Endothelial Cells. Toxicological sciences.

- Zhang, L., et al. (2017). Nickle(II) ions exacerbate bleomycin-induced pulmonary inflammation and fibrosis by activating the ROS/Akt signaling pathway.

- Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.

- El-Baz, L. M., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. Journal of Clinical and Basic Research.

- Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Charles River.

- El-Baz, L. M., et al. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis.

- Chen, K.-C., et al. (2023). Effects of bleomycin on cellular ROS levels and pro-fibrotic meditators expression in fibroblasts.

- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.

Sources

- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The role of redox-active metals in the mechanism of action of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Augmentation of bleomycin-induced DNA damage in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROS-mediated lysosomal membrane permeabilization and autophagy inhibition regulate bleomycin-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. L-carnosine Attenuates Bleomycin-Induced Oxidative Stress via NFκB Pathway in the Pathogenesis of Pulmonary Fibrosis [mdpi.com]

- 12. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

- 16. The absence of reactive oxygen species production protects mice against bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Bleomycin's Effect on Cell Cycle Progression and G2/M Arrest

Introduction: Beyond a Simple Cytotoxic Agent

Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a cornerstone of several combination chemotherapy regimens, notably for lymphomas, testicular cancers, and squamous cell carcinomas.[1][2] Its clinical efficacy is fundamentally linked to its ability to inflict significant DNA damage.[3][4][5] However, to the researcher and drug development professional, the true value lies in understanding the intricate cellular response to this damage. Bleomycin is not merely a blunt instrument; it is a precise tool that activates one of the cell's most critical surveillance systems: the DNA Damage Response (DDR). This guide provides an in-depth exploration of the core mechanism by which bleomycin induces a robust G2/M cell cycle arrest, offering both mechanistic insights and practical, field-proven methodologies for its study.

Part 1: The Initial Insult – Bleomycin-Mediated DNA Damage

The primary mechanism of bleomycin's cytotoxicity is its capacity to induce both single-strand and double-strand breaks (DSBs) in DNA.[3][5] This process is not passive. Bleomycin first forms a complex with metal ions, most notably iron (Fe²⁺), creating a pseudo-enzyme.[4][5] This metallobleomycin complex then intercalates into DNA, preferentially binding to guanine-cytosine-rich sequences.[2][4]

In the presence of molecular oxygen, this complex generates highly reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[4][5] These free radicals attack the deoxyribose backbone of DNA, leading to strand scission. While single-strand breaks are more frequent, it is the generation of DSBs that is considered the most lethal lesion and the primary trigger for the profound cellular responses that follow.[3][5]

Part 2: The Cellular Alarm – Activating the G2/M Checkpoint

The presence of DSBs is a red alert for the cell, signaling a catastrophic threat to genomic integrity. To prevent the propagation of this damage to daughter cells, the cell cycle is halted, providing time for repair. This arrest is orchestrated by a sophisticated signaling cascade known as the G2/M checkpoint. Bleomycin-induced DSBs are the direct activators of this pathway.

2.1 The Master Sensor: ATM Kinase

The primary sensor of DSBs is the Ataxia-Telangiectasia Mutated (ATM) kinase.[4] In its inactive state, ATM exists as a dimer. Upon sensing the chromatin alterations caused by a DSB, ATM rapidly autophosphorylates and monomerizes, becoming an active serine/threonine kinase. This activation is the critical initiating event of the G2/M checkpoint cascade.[4][6]

2.2 The Signal Relay: CHK2 Activation

Once active, ATM phosphorylates a host of downstream targets. A key substrate in the G2/M checkpoint is the Checkpoint Kinase 2 (CHK2).[7][8] ATM-mediated phosphorylation of CHK2, particularly at Threonine 68 (Thr68), is a crucial step for CHK2 activation, leading to its dimerization and full kinase activity.[9][10] Activated CHK2 then acts as a signal transducer, phosphorylating further downstream effectors to enforce the cell cycle block.

2.3 The Gatekeeper's Inactivation: Targeting Cdc25C

The ultimate gatekeeper of mitotic entry is the Cyclin B1-CDK1 complex, also known as the Mitosis-Promoting Factor (MPF).[11][12] For MPF to become active and drive the cell into mitosis, the CDK1 subunit must be dephosphorylated at inhibitory sites (Threonine 14 and Tyrosine 15). This activation is performed by the Cell Division Cycle 25C (Cdc25C) phosphatase.[13][14]

Activated CHK2 directly targets Cdc25C. CHK2 phosphorylates Cdc25C on Serine 216 (Ser216).[14][15] This phosphorylation event does not directly inhibit Cdc25C's catalytic activity. Instead, it creates a binding site for 14-3-3 proteins, which sequester Cdc25C in the cytoplasm, preventing it from accessing and activating the nuclear Cyclin B1-CDK1 complex.[8][14] This sequestration is a central mechanism of the G2 arrest.[13][16]

2.4 The Engine's Halt: Cyclin B1-CDK1 Inhibition

With Cdc25C sequestered in the cytoplasm, the inhibitory phosphorylations on CDK1 are maintained by kinases like Wee1 and Myt1.[13] This keeps the Cyclin B1-CDK1 complex in an inactive state.[17] As Cyclin B1-CDK1 is the master regulator that phosphorylates numerous substrates to initiate mitosis (e.g., for chromosome condensation and nuclear envelope breakdown), its inhibition results in a durable arrest of cells in the G2 phase of the cell cycle.[12] Some studies also suggest that sustained G2 arrest can lead to the eventual degradation of Cyclin B1, further solidifying the block.[18]

The following diagram illustrates this core signaling pathway from DNA damage to G2/M arrest.

Figure 1: Bleomycin-induced G2/M checkpoint signaling pathway.

Part 3: Experimental Validation – A Self-Validating Workflow

A robust investigation into bleomycin's effects requires a multi-pronged approach where each experiment validates the others. The causality is key: DNA damage should precede the signaling cascade, which in turn must precede cell cycle arrest.

The following workflow provides a logical and comprehensive framework for studying this phenomenon.

Figure 2: Integrated experimental workflow for validating bleomycin's effect.

3.1 Data Presentation: Quantitative Benchmarks

Effective experimental design requires starting with established parameters. The following table provides typical concentration ranges and expected outcomes for in vitro studies.

| Parameter | Cell Line Example | Concentration / Time | Expected Outcome | Citation(s) |

| IC50 Value | ACHN (Renal) | 0.01 - 0.74 µg/mL | Varies with resistance | [19] |

| G2/M Arrest | Jurkat (Leukemia) | 40 µg/mL (6h) | Significant G2 peak increase | [20][21] |

| G2/M Arrest | MLE-12 (Mouse Lung) | 10-20 µg/mL | Increased G2/M population | [22][23] |

| DNA Damage | HeLa (Cervical) | 10 µM (5h) | Induction of γH2AX foci | [24] |

| CHK2 Activation | A549 / HeLa | 10-40 µg/mL (24h) | Increased p-CHK2 (Thr68) | [25] |

Note: These values are starting points. Optimization is crucial for each specific cell line and experimental condition.

Part 4: Detailed Experimental Protocols

4.1 Protocol 1: Quantification of DNA DSBs via γH2AX Immunofluorescence

Rationale: Histone H2AX is rapidly phosphorylated at Serine 139 (forming γH2AX) at the sites of DSBs.[26][27] Visualizing these phosphorylation events as discrete nuclear foci is the gold standard for quantifying DSBs.

Methodology:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 12-well plate to achieve ~50% confluency on the day of the experiment.[28]

-

Treatment: Treat cells with the desired concentration of bleomycin for the specified time (e.g., 10 µM for 5 hours). Include a vehicle-treated control (e.g., PBS).

-

Fixation: Aspirate media and gently wash cells once with 1x PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.[26][28]

-

Washing: Wash the cells three times with 1x PBS, 5 minutes each time, on a gentle shaker.[29]

-

Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody access to the nucleus.[26][28]

-

Blocking: Aspirate the permeabilization buffer and block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[26][28]

-

Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer (e.g., 1:200 to 1:800) overnight at 4°C in a humidified chamber.[26][28]

-

Washing: Wash the cells three times with 1x PBS, 5 minutes each time.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[28]

-

Counterstaining & Mounting: Wash three times with 1x PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of green foci (γH2AX) per blue nucleus (DAPI). A significant increase in foci per nucleus in bleomycin-treated cells compared to control confirms the induction of DSBs.

4.2 Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining & Flow Cytometry

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Methodology:

-

Cell Culture & Treatment: Grow and treat cells with bleomycin as described in the workflow. Harvest both floating and adherent cells.

-

Cell Preparation: Count the cells. Centrifuge approximately 1-2 x 10⁶ cells per sample at 300 x g for 5 minutes.[30][31]

-

Washing: Wash the cell pellet once with cold 1x PBS.

-

Fixation: Resuspend the cell pellet gently. While vortexing at a low speed, add 5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[30][31] This step is critical to prevent cell clumping.

-

Storage: Fixed cells can be stored at 4°C for at least 2 hours, and often for several weeks.[30][31]

-

Rehydration & Staining: Centrifuge the fixed cells to pellet. Carefully aspirate the ethanol. Wash the pellet twice with 1x PBS.[30]

-

RNase Treatment: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 0.5 µg/mL) in PBS.[31] RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[31]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[30]

-

Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and generate a histogram of PI fluorescence intensity. The G0/G1 peak will appear at 2n DNA content, and the G2/M peak at 4n DNA content. A successful experiment will show a marked increase in the height of the G2/M peak with a corresponding decrease in the G0/G1 peak in bleomycin-treated samples.

4.3 Protocol 3: Western Blotting for Checkpoint Protein Activation

Rationale: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is the hallmark of kinase activation.

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. Phosphatase inhibitors are absolutely critical to preserve the phosphorylation status of proteins like ATM and CHK2.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For many phospho-antibodies, BSA is preferred over non-fat milk as a blocking agent to reduce background.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

-

Rabbit anti-phospho-ATM (Ser1981)

-

Rabbit anti-phospho-CHK2 (Thr68)[10]

-

Mouse anti-Cdc25C

-

Rabbit anti-Cyclin B1

-

A loading control (e.g., anti-GAPDH or anti-β-actin)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.

-

Detection: Wash thoroughly with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis: Quantify band intensities relative to the loading control. Successful validation will show increased signals for p-ATM and p-CHK2 in response to bleomycin. Changes in total Cdc25C and Cyclin B1 levels or mobility shifts (indicating phosphorylation) may also be observed.

Conclusion

Bleomycin's induction of G2/M arrest is a classic and powerful model for studying the DNA damage response. It provides a clear, causal chain of events: DSBs, detected by ATM, trigger a CHK2-dependent signaling cascade that ultimately sequesters Cdc25C, thereby inactivating the Cyclin B1-CDK1 complex and halting the cell cycle at the G2/M boundary. For researchers and drug developers, a thorough understanding of this pathway, combined with the rigorous application of the multi-faceted experimental workflow detailed here, is essential for both fundamental discovery and the development of novel therapeutic strategies that exploit the G2 checkpoint.

References

-

Chen, J., & Stubbe, J. (2005). Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage. National Institutes of Health. [Link]

-

Liu, S., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC - NIH. [Link]

-

Patsnap. (2024). What is the mechanism of Bleomycin Hydrochloride? Patsnap Synapse. [Link]

-

Al-Quteimat, O., & Edens, M. A. (2023). Bleomycin. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Patsnap. (2024). What is the mechanism of Bleomycin Sulfate? Patsnap Synapse. [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Virginia. [Link]

-

Med simplified. (2024). PHARMACOLOGY OF Bleomycin (Blenoxane); Overview, Pharmacokinetics, Mechanism of action, Uses, Effect. YouTube. [Link]

-

ResearchGate. (n.d.). Simplified model of the G 2 /M transition and the key proteins involved... ResearchGate. [Link]

-

Mah, L. J., et al. (2011). In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Clinical Cancer Research. [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. UC San Diego. [Link]

-

Ianzini, F., & Bertoldo, J. B. (2009). Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway. PubMed. [Link]

-

University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts. [Link]

-

Kim, K. H., et al. (2019). Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells. PMC - NIH. [Link]

-

Popp, H. D., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. SciSpace. [Link]

-

Popp, H. D., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. [Link]

-

ResearchGate. (2025). (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. [Link]

-

Wang, Q., et al. (2013). Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis. PLOS One. [Link]

-

ResearchGate. (2013). (PDF) Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis. ResearchGate. [Link]

-

Kim, Y., et al. (2016). DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex. PubMed. [Link]

-

Kim, Y., et al. (2016). DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex. PMC - NIH. [Link]

-

Wang, Q., et al. (2013). Resistance to bleomycin in cancer cell lines is characterized by prolonged doubling time, reduced DNA damage and evasion of G2/M arrest and apoptosis. PubMed. [Link]

-

ResearchGate. (n.d.). Inhibition of Ser²¹⁶-CDC25C phosphorylating kinases by CBP501. ResearchGate. [Link]

-

Twentyman, P. R. (1983). Bleomycin--mode of action with particular reference to the cell cycle. PubMed. [Link]

-

ResearchGate. (n.d.). ATM targets CHK2 is activated by bleomycin in all AT 648 hT transduced... ResearchGate. [Link]

-

Ma, Y., & Poon, R. Y. C. (2022). Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Cdk2 is not required for Chk1 activation upon DNA damage by bleomycin,... ResearchGate. [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Cyclin-B1: Key Player in G2 to M Phase Transition. IU Indianapolis. [Link]

-

Furnari, B., et al. (1999). Cdc25 Inhibited In Vivo and In Vitro by Checkpoint Kinases Cds1 and Chk1. PMC - NIH. [Link]

-

Wang, M., et al. (2015). Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells. PMC - PubMed Central. [Link]

-

Stanford University. (n.d.). Revisiting Phosphoregulation of Cdc25C During M-phase Induction. Stanford University. [Link]

-

ResearchGate. (n.d.). Effect of Bleomycin treatments on CHK2 activation and cell-cycle... ResearchGate. [Link]

-

ResearchGate. (2012). Does anyone know the bleomycin concentration needed to be used in in vitro to induce fibrosis? ResearchGate. [Link]

-

Stracker, T. H., et al. (2009). Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response. PMC - PubMed Central. [Link]

-

Ray, D., & Kiyokawa, H. (2008). Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies. National Institutes of Health. [Link]

-

Nature. (n.d.). A conserved Hsp70 phosphorylation regulates cell cycle progression after DNA damage. Nature. [Link]

-

Nakanishi, C., et al. (2001). Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha. PubMed. [Link]

-

Bulavin, D. V., et al. (2002). Dual phosphorylation controls Cdc25 phosphatases and mitotic entry. PubMed. [Link]

-

Zannini, L., et al. (2014). CHK2 kinase in the DNA damage response and beyond. PMC - NIH. [Link]

-

Wang, Q., et al. (2013). Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis. PubMed Central. [Link]

-

Rather, M. A., et al. (2025). Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy. PubMed. [Link]

Sources

- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 5. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 6. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-B1: Key Player in G2 to M Phase Transition [scholarworks.indianapolis.iu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual phosphorylation controls Cdc25 phosphatases and mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cdc25 Inhibited In Vivo and In Vitro by Checkpoint Kinases Cds1 and Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A conserved Hsp70 phosphorylation regulates cell cycle progression after DNA damage [elifesciences.org]

- 25. researchgate.net [researchgate.net]

- 26. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. scispace.com [scispace.com]

- 30. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 31. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide to Bleomycin as a Radiomimetic Agent for DNA Damage Studies

Foreword: The Rationale for a Radiomimetic Approach

In the landscape of DNA damage research, the pursuit of models that accurately recapitulate the cytotoxic effects of ionizing radiation is paramount. While direct irradiation remains a gold standard, its logistical and safety requirements can be prohibitive. This guide focuses on a potent and versatile alternative: bleomycin. A glycopeptide antibiotic isolated from Streptomyces verticillus, bleomycin has emerged as a powerful radiomimetic agent, inducing complex DNA lesions that closely mimic those caused by radiation.[1][2] Its utility in the laboratory setting offers a controllable and accessible method to investigate the intricate cellular responses to DNA damage. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective use of bleomycin to model DNA damage, from understanding its core mechanism to applying robust analytical methodologies.

The Molecular Mechanism of Bleomycin-Induced DNA Damage

Bleomycin's efficacy as a DNA damaging agent is rooted in its unique chemical structure and its interaction with cellular components.[3] The molecule can be conceptually divided into three key domains: a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety.[3][4] The interplay of these domains orchestrates a sequence of events culminating in DNA strand scission.

The process begins with the cellular uptake of bleomycin, which can be facilitated by transporters and endocytosis.[5][6] Once inside the cell, the metal-binding region of bleomycin chelates with transition metal ions, most notably iron (Fe²⁺), forming an active metallobleomycin complex.[4][7] This complex then binds to DNA, a process guided by the bithiazole tail which intercalates into the DNA minor groove, with a preference for guanine-cytosine (GC) and guanine-thymine (GT) rich sequences.[4][8]

The crucial step in DNA damage induction is the generation of reactive oxygen species (ROS).[4][9] In the presence of molecular oxygen, the bleomycin-iron complex catalyzes the formation of superoxide and hydroxyl radicals.[7] These highly reactive species attack the deoxyribose backbone of the DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[4][10] The DSBs are considered the most cytotoxic lesions and a primary contributor to bleomycin's therapeutic effect.[1][5]

Cellular Response to Bleomycin-Induced DNA Damage

The induction of SSBs and DSBs by bleomycin triggers a sophisticated and highly regulated cellular signaling network known as the DNA Damage Response (DDR).[7] The primary goal of the DDR is to detect the DNA lesions, halt cell cycle progression to allow for repair, and if the damage is too extensive, initiate programmed cell death (apoptosis) or cellular senescence.[1][11]

Upon the formation of DSBs, the ATM (ataxia telangiectasia mutated) kinase is rapidly recruited and activated.[7] For SSBs, the ATR (ATM and Rad3-related) kinase is the primary sensor.[7] These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[7][12]

Activation of p53 is a critical event in the cellular response to bleomycin.[12][13] p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, predominantly at the G2/M checkpoint.[10][14] This pause in the cell cycle provides a window for the cell to repair the damaged DNA.[10]

Two major pathways are employed for the repair of DSBs:

-

Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that directly ligates the broken DNA ends.

-

Homologous Recombination (HR): This is a high-fidelity pathway that uses a sister chromatid as a template for repair.[4][8]

The choice between NHEJ and HR is influenced by the phase of the cell cycle. If the damage is irreparable, the cell may undergo apoptosis, a process that can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15]

Experimental Protocols for Studying Bleomycin-Induced DNA Damage

Induction of DNA Damage with Bleomycin

This protocol provides a general framework for treating cultured cells with bleomycin to induce DNA damage.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bleomycin sulfate (stored as a stock solution, e.g., 10 mg/mL in sterile water, at -20°C)

-

Sterile cell culture plates or flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Bleomycin Working Solution: Dilute the bleomycin stock solution in complete cell culture medium to the desired final concentration. The optimal concentration will vary depending on the cell type and the desired level of damage, but a typical starting range is 10-100 µg/mL.[16]

-

Treatment: Remove the existing medium from the cells and replace it with the bleomycin-containing medium.

-

Incubation: Incubate the cells for the desired duration. A typical treatment time is 1-4 hours.[15]

-

Washout: After the incubation period, remove the bleomycin-containing medium and wash the cells twice with warm PBS to remove any residual drug.

-

Recovery (Optional): Add fresh, drug-free complete medium to the cells and return them to the incubator for a specified recovery period to study DNA repair.

-

Harvesting: Harvest the cells for downstream analysis at the desired time points.

Quantification of DNA Strand Breaks by Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[17][18] The alkaline version is used for detecting both SSBs and DSBs, while the neutral version is specific for DSBs.[17]

Materials:

-

Treated and control cells

-

Low-melting-point agarose (LMPA)

-

Normal-melting-point agarose (NMPA)

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) or Neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM boric acid, 2 mM EDTA, pH 8.5)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of NMPA and allow it to solidify.

-

Cell Embedding: Mix a suspension of harvested cells with LMPA and pipette onto the NMPA-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in lysis solution overnight at 4°C.

-

DNA Unwinding (Alkaline Comet Assay): Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with a suitable fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. The "comet tail" consists of fragmented DNA that has migrated away from the nucleus ("comet head"). Quantify the extent of DNA damage using specialized software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.[18][19]

Visualization of DNA Double-Strand Breaks by γH2AX Immunofluorescence

The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs.[1][20] Immunofluorescent staining for γH2AX allows for the visualization and quantification of these lesions as distinct nuclear foci.

Materials:

-

Treated and control cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile coverslips and treat with bleomycin as described in section 3.1.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.[20]

Data Presentation and Interpretation

| Parameter | Bleomycin | Ionizing Radiation | Key Considerations |

| Type of Damage | SSBs, DSBs, abasic sites[5][21] | SSBs, DSBs, base damage, crosslinks | Bleomycin's damage is mediated by ROS, similar to the indirect effects of radiation.[2][22] |

| Dose Response | DNA damage generally increases with concentration.[18] | DNA damage is proportional to the absorbed dose. | Cell type and metabolic activity can influence bleomycin sensitivity.[23] |

| Cell Cycle Arrest | Primarily G2 phase[10] | G1 and G2 phases | The specific checkpoint activation can depend on the extent and type of damage. |

| Repair Pathways | NHEJ, HR[8] | NHEJ, HR, BER, NER | The choice of repair pathway is context-dependent. |

Concluding Remarks

Bleomycin stands as a cornerstone in the toolkit of DNA damage researchers. Its ability to generate a spectrum of DNA lesions, particularly the highly cytotoxic double-strand breaks, in a manner analogous to ionizing radiation, provides an invaluable experimental model.[1][21] By understanding the intricate mechanism of bleomycin action and employing robust analytical techniques such as the comet assay and γH2AX immunofluorescence, researchers can gain profound insights into the fundamental cellular processes of DNA damage and repair. This knowledge is not only crucial for advancing our understanding of genome stability but also for the development of novel therapeutic strategies in oncology and beyond.

References

-

Chen, J., & Stubbe, J. (2005). Bleomycins: towards a understanding of the mechanism of action. Nature Reviews Cancer, 5(2), 102-112. [Link]

-

StatPearls. (2023). Bleomycin. StatPearls Publishing. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bleomycin Sulfate?. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bleomycin Hydrochloride?. [Link]

-

YouTube. (2024). PHARMACOLOGY OF Bleomycin (Blenoxane); Overview, Pharmacokinetics, Mechanism of action, Uses, Effect. [Link]

-

Peter, J. F., & et al. (2018). Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment. PMC. [Link]

-

Lloyd, R. S., Haidle, C. W., & Robberson, D. L. (1978). DNA double-strand breaks and alkali-labile bonds produced by bleomycin. Nucleic Acids Research, 5(4), 1213–1227. [Link]

-

Chen, J., & Stubbe, J. (2008). Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51. SpringerLink. [Link]

-

Bar-Ziv, A., & et al. (2022). Raman Research on Bleomycin-Induced DNA Strand Breaks and Repair Processes in Living Cells. MDPI. [Link]

-

Rojas, E., & et al. (1999). Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study. PubMed. [Link]

-

Story, M. D., & et al. (2017). Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space. PLOS One. [Link]

-

ResearchGate. (n.d.). Pathways of BLM-mediated DNA damage. [Link]

-

Hagiwara, S., & et al. (2000). The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine. PMC. [Link]

-

PubChem. (n.d.). Bleomycin. National Institutes of Health. [Link]

-

Povirk, L. F. (1996). DNA damage and mutagenesis by radiomimetic DNA-cleaving agents: bleomycin, neocarzinostatin and other enediynes. Mutation Research, 355(1-2), 71-89. [Link]

-

Goolsby, C. L., & et al. (2006). Optimization of Comet assay for quantification of DNA repair capacity in human whole blood. American Association for Cancer Research. [Link]

-

Wu, H., & et al. (2017). Modeling Space Radiation with Radiomimetic Agent Bleomycin. NASA Technical Reports Server. [Link]

-

Absalon, M. J., & et al. (1995). Bleomycin-induced DNA lesions at mutational hot spots: implications for the mechanism of double-strand cleavage. Proceedings of the National Academy of Sciences, 92(18), 8408–8412. [Link]

-

Sidik, K., & Smerdon, M. J. (1990). Bleomycin-induced DNA Damage and Repair in Human Cells Permeabilized with Lysophosphatidylcholine. Cancer Research, 50(5), 1613–1619. [Link]

-

Berg, K., & et al. (2020). Enhanced Efficacy of Bleomycin in Bladder Cancer Cells by Photochemical Internalization. MDPI. [Link]

-

Natarajan, V., & et al. (2016). Role of phospholipase D in bleomycin-induced mitochondrial reactive oxygen species generation, mitochondrial DNA damage, and pulmonary fibrosis. PubMed Central. [Link]

-

PubChem. (n.d.). Bleomycin Sulfate. National Institutes of Health. [Link]

-

Kruszewski, M., & et al. (2001). Comparison of the effects of bleomycin and ionizing radiation in two sublines of murine lymphoma L5178Y. Nukleonika, 46(3), 81-86. [Link]

-

Georgieva, M., & Stoilov, L. (2008). Assessment of DNA strand breaks induced by bleomycin in barley by the comet assay. Environmental and Molecular Mutagenesis, 49(5), 381-387. [Link]

-

PubChem. (n.d.). Bleomycin A2. National Institutes of Health. [Link]

-

Georgieva, M., & Stoilov, L. (2008). Assessment of DNA strand breaks induced by bleomycin in barley by the comet assay. Wiley Online Library. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bleomycin: A Deep Dive into its Chemical Properties and Applications in Biotechnology. [Link]

-

Pardo, A., & et al. (1999). Bleomycin-Mediated Pulmonary Toxicity: Evidence for a p53-Mediated Response. American Journal of Respiratory Cell and Molecular Biology, 21(1), 30-36. [Link]

-

Ma, W., & et al. (2005). Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 289(5), L879-L886. [Link]

-

ResearchGate. (2020). Mechanism of Action and Use of Radiomimetic Compounds (Part 2): Radiomimetic Substances of Bacterial Origin. [Link]

-

YouTube. (2023). Bleomycin Sulfate: Antitumor Antibiotic with Lung Toxicity Risk. [Link]

-

Foksinski, M., & et al. (1997). Bleomycin-induced DNA damage and its removal in lymphocytes of breast cancer patients studied by comet assay. Mutation Research, 385(3), 223-233. [Link]

-

Kumar, R., & et al. (2009). Reversible Bleomycin Toxicity. PMC. [Link]

-

Chen, J., & et al. (2012). Action of bleomycin is affected by bleomycin hydrolase but not by caveolin-1. Oncology Letters, 4(6), 1145–1150. [Link]

-

Berg, K., & et al. (2023). Proteomic analysis reveals mechanisms underlying increased efficacy of bleomycin by photochemical internalization in bladder cancer cells. Molecular Omics. [Link]

-

Story, M. D., & et al. (2017). Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space. National Institutes of Health. [Link]

-

Truman, J. P., & et al. (2019). A conserved Hsp70 phosphorylation regulates cell cycle progression after DNA damage. Nature Structural & Molecular Biology, 26(11), 1031–1041. [Link]

-

Tsuda, M., & et al. (2025). Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin. Journal of Radiation Research. [Link]

-

BC Cancer. (2014). DRUG NAME: Bleomycin. [Link]

-

ResearchGate. (2025). Bleomycin lung toxicity: Who are the patients with increased risk?. [Link]

-

Chinnadurai, M., & et al. (2011). Bleomycin, neocarzinostatin and ionising radiation-induced bystander effects in normal diploid human lung fibroblasts, bone marrow mesenchymal stem cells, lung adenocarcinoma cells and peripheral blood lymphocytes. International Journal of Radiation Biology, 87(7), 745-753. [Link]

-

National Institutes of Health. (2025). Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model. [Link]

Sources

- 1. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 5. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Efficacy of Bleomycin in Bladder Cancer Cells by Photochemical Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. Oxidative Toxicology of Bleomycin: Role of the Extracellular Redox Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space | PLOS One [journals.plos.org]

- 13. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of DNA strand breaks induced by bleomycin in barley by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA damage and mutagenesis by radiomimetic DNA-cleaving agents: bleomycin, neocarzinostatin and other enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bleomycin, neocarzinostatin and ionising radiation-induced bystander effects in normal diploid human lung fibroblasts, bone marrow mesenchymal stem cells, lung adenocarcinoma cells and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide on the Structure-Activity Relationship of Bleomycin Analogs

Introduction: The Enduring Complexity of Bleomycin